molecular formula C12H16N2O2 B12356762 3-(4-Aminopiperidine-1-carbonyl)phenol

3-(4-Aminopiperidine-1-carbonyl)phenol

Cat. No.: B12356762
M. Wt: 220.27 g/mol
InChI Key: HJZOTHOBKPQVMR-UHFFFAOYSA-N
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Description

3-(4-Aminopiperidine-1-carbonyl)phenol is a chemical compound that has garnered attention in various fields of scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a phenol group attached to a piperidine ring, which is further substituted with an amino group and a carbonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Aminopiperidine-1-carbonyl)phenol typically involves the reaction of 4-aminopiperidine with a phenolic compound under specific conditions. One common method includes the use of a coupling reagent to facilitate the formation of the carbonyl linkage between the piperidine and phenol moieties. The reaction is often carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to neutralize the reaction mixture .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions. The use of automated systems and advanced purification techniques ensures high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-Aminopiperidine-1-carbonyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, alcohol derivatives, and various substituted piperidine compounds. These products have diverse applications in medicinal chemistry and material science .

Scientific Research Applications

3-(4-Aminopiperidine-1-carbonyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Aminopiperidine-1-carbonyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological macromolecules, while the piperidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Aminopiperidine-1-carbonyl)aniline
  • 3-(4-Aminopiperidine-1-carbonyl)benzene
  • 3-(4-Aminopiperidine-1-carbonyl)toluidine

Uniqueness

3-(4-Aminopiperidine-1-carbonyl)phenol is unique due to the presence of both a phenol group and a piperidine ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

(4-aminopiperidin-1-yl)-(3-hydroxyphenyl)methanone

InChI

InChI=1S/C12H16N2O2/c13-10-4-6-14(7-5-10)12(16)9-2-1-3-11(15)8-9/h1-3,8,10,15H,4-7,13H2

InChI Key

HJZOTHOBKPQVMR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)C(=O)C2=CC(=CC=C2)O

Origin of Product

United States

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